molecular formula C6H4ClIO B1583855 4-Chloro-2-iodophenol CAS No. 71643-66-8

4-Chloro-2-iodophenol

Cat. No.: B1583855
CAS No.: 71643-66-8
M. Wt: 254.45 g/mol
InChI Key: JKPLMQJLGBBFLO-UHFFFAOYSA-N
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Description

4-Chloro-2-iodophenol (CAS: 71643-66-8) is a halogenated phenol derivative with the molecular formula C₆H₄ClIO and a molecular weight of 254.45 g/mol. It is a white to orange-green crystalline solid with a melting point range of 75.0–79.0°C and a purity typically exceeding 98.0% . The compound is primarily utilized as a precursor in organic synthesis, including domino carbonylation-cyclization reactions and gold-catalyzed alkynylative cyclizations . Safety data indicate it causes skin and eye irritation, necessitating protective equipment during handling .

Preparation Methods

Direct Iodination of 4-Chlorophenol Using Trichloroisocyanuric Acid and Potassium Iodide

One of the most reported and efficient methods for preparing 4-chloro-2-iodophenol involves the electrophilic iodination of 4-chlorophenol using trichloroisocyanuric acid as the oxidizing agent in the presence of potassium iodide and a base such as sodium hydroxide in methanol solvent.

Process Summary:

  • Reagents: 4-Chlorophenol, potassium iodide (KI), sodium hydroxide (NaOH), trichloroisocyanuric acid (TCCA)
  • Solvent: Dry methanol
  • Conditions: Low temperature (0 °C), slow dropwise addition of TCCA over 15 minutes, stirring for 3 hours
  • Work-up: Quenching with water, filtration, washing with methanol and water, acidification to pH ~4 with dilute HCl to precipitate product
  • Purification: Recrystallization from ethyl acetate and Sherwood oil
  • Yield: Approximately 93% isolated yield for 2,6-diiodo-4-chlorophenol, which is closely related structurally and can be adapted for this compound synthesis.

Key Experimental Data (Adapted for this compound):

Step Details
Reactants 1 g 4-chlorophenol, 2.6 g KI, 0.62 g NaOH
Solvent Volume 30 mL dry methanol
Temperature 0 °C during addition, then stirred at 0 °C
TCCA Addition 1.21 g in methanol, dropwise over 15 minutes
Reaction Time 3 hours
Work-up Quench with 200 mL water, filter, wash, acidify
Yield ~93% isolated after recrystallization

This method is advantageous due to mild conditions, high selectivity for iodination at the ortho position relative to the phenol group, and high yields. The use of TCCA as a controlled chlorine source ensures efficient oxidation of iodide to electrophilic iodine species for aromatic substitution.

Palladium-Catalyzed Synthetic Routes Involving 2-Iodophenol Derivatives

Another approach involves the synthesis of this compound via palladium-catalyzed coupling reactions starting from 2-iodophenol derivatives. This method is more complex but offers versatility for functional group modifications.

Typical Procedure Highlights:

  • Starting Materials: 2-Iodophenol and para-chlorophenol derivatives
  • Catalysts: Pd(dba)2 (palladium dibenzylideneacetone), phosphine ligands such as PCy3
  • Solvent: N,N-Dimethylformamide (DMF)
  • Conditions: Heating at 110 °C for 7 hours under nitrogen atmosphere
  • Reaction Type: Intramolecular migratory cycloisomerization or Sonogashira-type coupling with substituted acetylenes
  • Yields: Up to 78% isolated yield for this compound derivatives in optimized conditions

Reaction Mechanism Insight:

The palladium catalyst coordinates with the iodophenol substrate, facilitating oxidative addition and intramolecular cyclization to form the iodinated phenol intermediate. Subsequent β-oxygen elimination and reductive elimination steps yield the desired this compound or related benzofuran derivatives.

Parameter Details
Catalyst loading 10 mol% Pd(dba)2, 20 mol% PCy3
Solvent concentration 0.01 M in DMF
Temperature 110 °C
Reaction time 7 hours
Yield 78% for isolated this compound derivatives

This method is valuable for synthesizing complex derivatives and for further functionalization, though it requires stringent inert atmosphere and elevated temperatures.

Comparative Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Direct Iodination with TCCA 4-Chlorophenol, KI, NaOH, TCCA, MeOH 0 °C, 3 h reaction ~93 Mild, selective, high yield, scalable
Pd-Catalyzed Coupling 2-Iodophenol, Pd(dba)2, PCy3, DMF 110 °C, 7 h 78 Complex, requires inert atmosphere
Nitration + Catalytic Reduction Para-chlorophenol, HNO3, hydrazine hydrate, SnCl4 20–30 °C nitration, 65–80 °C reduction ~86 Indirect route, adaptable for halogenated phenols

Research Findings and Analytical Notes

  • The direct iodination method using trichloroisocyanuric acid and potassium iodide is the most straightforward and industrially viable for this compound, offering excellent yields and selectivity under mild conditions.
  • Palladium-catalyzed methods provide synthetic flexibility to access substituted iodophenol derivatives but involve more complex reaction setups and catalyst handling.
  • Industrial nitration and catalytic reduction processes highlight the potential for multi-step synthesis but require further adaptation for iodophenol preparation.
  • Purification typically involves filtration, washing, acidification, and recrystallization from ethyl acetate or similar solvents to achieve high purity.
  • Reaction temperature control, slow reagent addition, and pH adjustment are critical parameters for optimizing yield and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as acetonitrile or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of phenol.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-2-iodophenol has been investigated for its potential as a pharmaceutical agent due to its antimicrobial properties. Research indicates that halogenated phenols often exhibit enhanced biological activity compared to their non-halogenated counterparts.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, a compound with a similar structure exhibited a minimum inhibitory concentration (MIC) of 5 μM against E. coli, highlighting the potential of halogenated phenols in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Halogenated Phenols

CompoundMIC (μM)Target Organism
This compoundTBDTBD
Similar Compound5E. coli
Another Halogenated PhenolTBDC. albicans

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in synthesizing more complex structures.

Synthesis of Iodinated Compounds

The iodination of phenolic compounds is a common synthetic route. For example, the reaction of 4-chlorophenol with iodine under specific conditions yields 4-chloro-2,6-diiodophenol with high efficiency, demonstrating the utility of chlorinated phenols in synthesizing iodinated derivatives .

Table 2: Synthesis Yields of Iodinated Phenols

Starting MaterialReaction ConditionsYield (%)
4-ChlorophenolIodine + H₂O₂ at 50°C93
Other Halogenated PhenolsTBDTBD

Material Science

In material science, this compound is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its electronic properties can be advantageous for creating efficient light-emitting materials.

OLED and LCD Applications

The compound acts as an intermediate in synthesizing OLED materials, which are crucial for modern display technologies. The incorporation of halogen atoms can enhance the photophysical properties of the resulting materials, making them suitable for high-performance applications .

Table 3: Applications in Material Science

Application TypeRole of this compound
OLEDIntermediate for light-emitting materials
LCDComponent in display technologies

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound in various applications:

  • Antimicrobial Research : A study highlighted that chlorinated phenolic compounds demonstrated superior antibacterial activity compared to their non-chlorinated counterparts, suggesting a structure-activity relationship that favors halogenation for enhanced efficacy .
  • Synthetic Routes : Research focused on optimizing reaction conditions for synthesizing iodinated derivatives from chlorinated phenols has shown promising yields and efficiency, reinforcing the compound's role as a valuable synthetic intermediate .
  • Material Development : Investigations into OLED technologies have revealed that incorporating halogens like chlorine and iodine into phenolic structures can significantly improve the performance characteristics of OLED materials, making them brighter and more efficient .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-2-iodophenol

  • Structure: Replaces the chlorine atom in 4-Chloro-2-iodophenol with bromine.
  • Synthesis: Prepared via a modified literature procedure, yielding 66% compared to 47% for this compound .
  • Reactivity : Bromine’s larger atomic size may enhance electrophilic substitution rates, but the lower yield of the chloro derivative suggests steric or electronic challenges in its synthesis.
  • Applications : Both compounds serve as intermediates in heterocycle synthesis, but bromine’s higher polarizability could favor distinct reaction pathways .

2-Chlorophenol and 4-Chlorophenol

  • Structure: Lack the iodine substituent present in this compound.
  • Physical Properties: 2-Chlorophenol: Molecular weight 128.56 g/mol, liquid at room temperature (melting point: 8.7°C) . 4-Chlorophenol: Molecular weight 128.56 g/mol, melting point 43°C .
  • Toxicity: Both are classified as toxic, with 4-Chlorophenol showing higher nephrotoxicity due to bioactivation pathways . In contrast, this compound’s iodine atom may reduce metabolic activation, though its irritant properties remain significant .

2-Amino-4-chlorophenol

  • Structure: Features an amino group at position 2 and chlorine at position 4 (CAS: 95-85-2).
  • Reactivity: The amino group enables participation in diazotization and coupling reactions, unlike the iodine in this compound, which is more prone to nucleophilic displacement .
  • Applications: Used in dye synthesis, whereas this compound is favored in cross-coupling reactions for heterocycle formation .

Derivatives with Additional Substituents

  • 1-(4-Chloro-2-iodophenyl)ethanol: A modified derivative with an ethanol group, synthesized in 87–89% yield, demonstrating how hydroxyl group protection (e.g., acetylation) enhances reaction efficiency .
  • 4-Chloro-2-iodo-6-methylphenol: Incorporates a methyl group, increasing steric hindrance and altering solubility. Its synthesis and applications remain less documented compared to the parent compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Yield (%) Key Applications
This compound C₆H₄ClIO 254.45 75.0–79.0 Cl (4), I (2) 47 Heterocycle synthesis
4-Bromo-2-iodophenol C₆H₄BrIO 298.90 Not reported Br (4), I (2) 66 Similar to chloro derivative
2-Chlorophenol C₆H₅ClO 128.56 8.7 Cl (2) Disinfectants, dyes
4-Chlorophenol C₆H₅ClO 128.56 43 Cl (4) Pharmaceuticals
2-Amino-4-chlorophenol C₆H₆ClNO 143.57 168–170 NH₂ (2), Cl (4) Dye intermediates
1-(4-Chloro-2-iodophenyl)ethanol C₈H₈ClIO 282.51 Not reported Cl (4), I (2), CH₂CH₃OH 87–89 Chiral building blocks

Key Findings and Implications

Halogen Effects: The iodine atom in this compound enhances its utility in cross-coupling reactions compared to non-iodinated chlorophenols. However, brominated analogs may offer superior yields in certain syntheses .

Toxicity Profile: While simpler chlorophenols exhibit systemic toxicity, this compound’s hazards are primarily localized (irritation), likely due to reduced metabolic activation .

Derivative Potential: Functionalization of this compound (e.g., acetylation, alkylation) improves stability and reaction efficiency, as seen in its ethanol derivative’s high yield .

Biological Activity

4-Chloro-2-iodophenol (C6H4ClIO) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by research findings and data tables.

This compound is characterized by the presence of chlorine and iodine substituents on a phenolic ring, which contribute to its unique biological activities. The molecular structure can be represented as follows:

C6H4ClIO\text{C}_6\text{H}_4\text{ClI}\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various phenolic compounds, this compound was found to inhibit the growth of MRSA effectively. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA isolates. Additionally, it was noted that the compound could prevent biofilm formation, which is crucial in treating chronic infections associated with biofilm-producing bacteria .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in several cell lines. A notable study reported that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for use in targeted cancer therapies.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF-7 (breast)20
HepG2 (liver)25

The mechanism by which this compound exerts its biological effects is not fully understood but is thought to involve the disruption of cellular membranes and interference with metabolic processes in microbial cells. Studies indicate that the presence of halogen atoms enhances the lipophilicity of the compound, facilitating its penetration into lipid membranes .

Therapeutic Applications

Given its antimicrobial and cytotoxic properties, this compound has potential applications in:

  • Antibiotic formulations : As an adjunct to traditional antibiotics to combat resistant strains.
  • Cancer treatment : As a chemotherapeutic agent targeting specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-chloro-2-iodophenol, and how do they influence experimental design?

  • Molecular formula : C₆H₄ClIO; Molecular weight : 254.45 g/mol.
  • Melting point : 75–79°C (solid at 20°C; white to orange/green crystalline powder) .
  • Safety : Causes skin/eye irritation (H315/H319); requires gloves, eye protection, and proper ventilation during handling .
  • Methodological relevance : The compound’s low melting point and stability under dry, dark storage conditions dictate storage protocols (e.g., sealed containers at room temperature). Solubility in organic solvents (e.g., DMSO, ethanol) guides reaction medium selection .

Q. How is this compound synthesized and purified for laboratory use?

  • Synthesis : Typically prepared via halogenation of phenol derivatives. For example, iodination of 4-chlorophenol using iodine monochloride (ICl) under controlled pH and temperature .
  • Purification : Recrystallization from ethanol/water mixtures yields >98% purity (GC-verified). Thin-layer chromatography (TLC) monitors reaction progress .
  • Critical parameters : Reaction time, solvent polarity, and stoichiometric ratios of halogenating agents to avoid di- or tri-substituted byproducts .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm; hydroxyl proton at δ 9–10 ppm) .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 255.3 .
  • IR spectroscopy : O–H stretch (~3200 cm⁻¹), C–I stretch (~500 cm⁻¹), and C–Cl stretch (~650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic studies elucidate the structural features of this compound derivatives?

  • X-ray diffraction : Resolves bond lengths (e.g., C–I: ~2.09 Å) and intermolecular interactions (e.g., O–H⋯N hydrogen bonding in Schiff base derivatives) .
  • Example : In a related iodophenol derivative, crystal packing revealed C–H⋯π interactions stabilizing the lattice .
  • Application : Structural data inform computational modeling (e.g., DFT calculations) to predict reactivity and stability .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Buchwald-Hartwig amination : The iodine substituent acts as a directing group, enabling regioselective C–N bond formation with palladium catalysts .
  • Challenges : Competing dehalogenation (e.g., iodide loss) requires ligand optimization (e.g., XPhos) to suppress side reactions .
  • Case study : Suzuki-Miyaura coupling of this compound with aryl boronic acids yields biaryl structures, useful in drug discovery .

Q. How does this compound interact with biological targets in pharmacological studies?

  • Enzyme inhibition : Derivatives exhibit activity against tyrosinase (IC₅₀ ~5 µM) due to phenol-mediated metal chelation .
  • Antimicrobial assays : Halogenated phenols disrupt bacterial membrane integrity (e.g., MIC ~25 µg/mL against S. aureus) .
  • Mechanistic probes : Radiolabeled ¹²⁵I derivatives track cellular uptake and metabolism in pharmacokinetic studies .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate data?

  • Observed range : 75–79°C ( ) vs. 77°C ( ).
  • Resolution : Variability arises from purity levels (>98% GC vs. industrial-grade). Use differential scanning calorimetry (DSC) for precise measurement .

Q. Methodological Best Practices

  • Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of the phenolic –OH group .
  • Analytical validation : Combine HPLC (for purity) with elemental analysis (C, H, Cl, I) to confirm composition .
  • Waste disposal : Neutralize phenolic waste with NaOH before disposal to minimize environmental toxicity .

Properties

IUPAC Name

4-chloro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPLMQJLGBBFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347333
Record name 4-Chloro-2-iodophenol
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Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71643-66-8
Record name 4-Chloro-2-iodophenol
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Record name 4-Chloro-2-iodophenol
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Record name Phenol, 4-chloro-2-iodo
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Synthesis routes and methods I

Procedure details

To a solution of 4-chlorophenol in THF (75 mL), and H2O (75 mL) was added a mixture of crushed iodine (78.7 mmol, 20 g) and sodium bicarbonate (78.7 mmol, 6.6 g). The reaction mixture was stirred at room temperature overnight, then quenched with sufficient 5% sodium thiosulfate solution to turn the color of the reaction mixture from deep violet to light yellow and extracted with ether (2×200 mL). The ether layer was collected, washed with H2O, and the washed ether layer was dried, filtered and the filtrate was evaporated to a crude product, which was purified by distillation to obtain 4-chloro-2-iodo phenol (7%, 1.3 g); mp 79° C.-82° C.
Quantity
0 (± 1) mol
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75 mL
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75 mL
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20 g
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6.6 g
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Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-4-chlorophenol (50 g, 0.35 mol) was dissolved in 500 ml of 2.5 N hydrochloric acid, to which an aqueous solution of 25.25 g (0.37 mol) of sodium nitrite in 50 ml of water was gradually added dropwise with cooling at 0° C. After stirring for 30 minutes, the reaction mixture was confirmed to show "positive" in an iodostarch reaction and an aqueous solution of 70 g (0.42 mol) of sodium iodide in 100 ml of water was added slowly. The temperature of the reaction mixture was allowed to rise to room temperature, at which the reaction mixture was stirred overnight and then extracted with ethyl acetate. The ethyl acetate layer was concentrated, whereby 89.7 g of 4-chloro-2-iodophenol were obtained as a purple solid (yield: 99%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25.25 g
Type
reactant
Reaction Step One
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500 mL
Type
solvent
Reaction Step One
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50 mL
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70 g
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Quantity
100 mL
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 40 mmol of 4-chlorophenol and 52 mmol of sodium iodide in 80 mL of acetonitrile and 16 mL of water at room temperature add 52 mmol of tert-butyl hypochlorite dropwise over a period of 30 minutes. Stir the reaction mixture for 3 hours at ambient temperature. Dilute the reaction mixture with 200 mL of ethyl acetate. Wash the resulting organic solution successively with 5% aqueous sodium thiosulfate solution and brine and dry over anhydrous magnesium sulfate. Remove the solvent and then crystallize from hexanes to yield 51% of (P9) as a solid.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
52 mmol
Type
reactant
Reaction Step One
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52 mmol
Type
reactant
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80 mL
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solvent
Reaction Step One
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16 mL
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solvent
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Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Amino-4-chlorophenol (50 g, 0.35 mol) was dissolved in 500 ml of 2.5N HCl. The resulting solution was cooled to 0° C., at which a solution of 25.25 g (0.37 mol) of sodium nitrite in 50 ml of water was added slowly. After stirring for 30 minutes, a chilled solution of 70 g (0.42 mol) of potassium iodide in 100 ml of water was added slowly. The temperature of the reaction mixture was allowed to rise to room temperature, at which the reaction mixture was stirred overnight. The reaction mixture was extracted with ethyl acetate and the solvent was distilled off under reduced pressure, whereby 89.7 g of 4-chloro-2-iodophenol were obtained (yield: 99%). Next, 85 g (0.33 mol) of the 4-chloro-2-iodophenol and 32.5 g (0.36 mol) of copper cyanide were dissolved in 150 ml of DMF. After the resultant solution was heated under reflux for 2 hours, the DMF was distilled off under reduced pressure. The residue was extracted with ethyl acetate and the extract was then washed with water. An insoluble matter was filtered off. The solvent was then distilled off under reduced pressure, whereby 40.4 g of 5-chloro-2-hydroxybenzonitrile were obtained (yield: 80%) (melting point: 150.3-152.6° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25.25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
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Reaction Step Three

Synthesis routes and methods V

Procedure details

To 4-Chloro-2-iodo-1-methoxy-benzene (5.00 g, 18.6 mmol) in an ice bath under argon was added dropwise neat BBr3 (2.20 mL, 23.2 mmol). This mixture was stirred at 0° C. for 3.5 hours and then quenched with MeOH (20 mL). This mixture was concentrated in vacuo to give 4.2 g of 4-Chloro-2-iodo-phenol in 88% yield. HPLC Rt=3.17 min (YMC S5 ODS column 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
5 g
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reactant
Reaction Step One
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2.2 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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